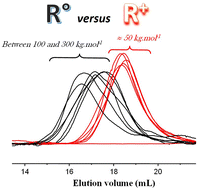Comment on “Lewis acid-surfactant complex catalysed polymerisation in aqueous dispersed media: cationic or radical polymerisation?” by A. Destephen, L. Lezama and N. Ballard, Polym. Chem., 2020, 11, 5757†
Polymer Chemistry Pub Date: 2024-01-03 DOI: 10.1039/D3PY00661A
Abstract
We show here that cationic polymerization catalysed by LASC does occur in thoroughly chosen conditions, namely by inhibiting radical production and working at low temperature. It is however shown that large molar masses as obtained here call for a more complex mechanism than previously thought, a priori involving coordination of dienic or styrenic monomers by LASC.


Recommended Literature
- [1] Hydrothermal growth of piezoelectrically active lead-free (Na,K)NbO3–LiTaO3 thin films†
- [2] One-dimensional organization of free radicals viahalogen bonding†
- [3] Correction: Affinity binding of chicken apolipoprotein A1 to a novel flax orbitide (linusorb)
- [4] A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols†
- [5] A simple method for the evaluation of microfluidic architecture using flow quantitation via a multiplexed fluidic resistance measurement†
- [6] Towards white light emission from a hybrid thin film of a self-assembled ternary samarium(iii) complex†
- [7] Study of a magnetic-cooling material Gd(OH)CO3†
- [8] Formation of naproxen–polylactic acid nanoparticles from supercritical solutions and their characterization in the aerosol phase
- [9] Deep ultraviolet optical limiting materials: 2D Ti3C2 and Ti3AlC2 nanosheets†
- [10] Results report of apatite fission-track analysis by LA-ICP-MS and its comparison with the conventional external detector method of dating†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 119584-73-5









